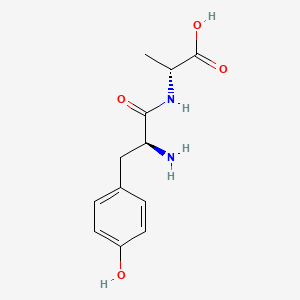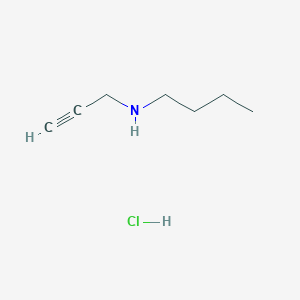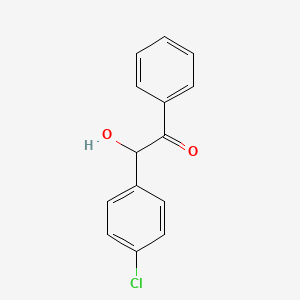
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- is an organic compound with a complex structure that includes both phenyl and chlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- typically involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like acetone and catalysts such as NaOH to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cAMP-dependent protein kinase, leading to alterations in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(4-chlorophenyl)-: This compound has a similar structure but lacks the hydroxy group, which affects its chemical properties and reactivity.
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone: This compound is a precursor in the synthesis of Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- and shares some structural similarities.
Uniqueness
Ethanone, 2-(4-chlorophenyl)-2-hydroxy-1-phenyl- is unique due to the presence of both phenyl and chlorophenyl groups, as well as the hydroxy group
Propriétés
Numéro CAS |
71292-81-4 |
|---|---|
Formule moléculaire |
C14H11ClO2 |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-2-hydroxy-1-phenylethanone |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,14,17H |
Clé InChI |
CPDVTRQLPNOMQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


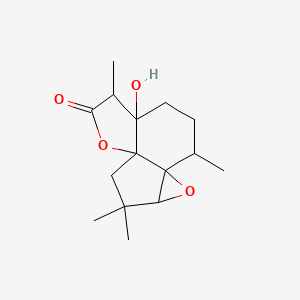
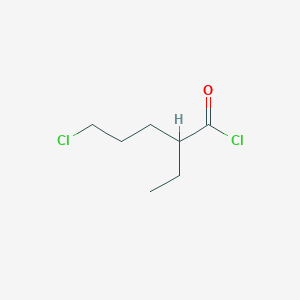
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)


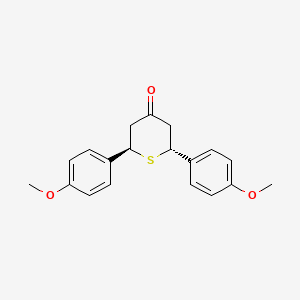

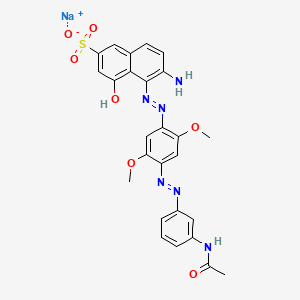
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
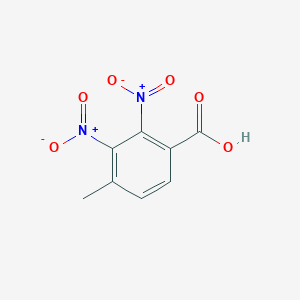
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
